

An In-depth Technical Guide to Diphenyl Terephthalate (CAS No. 1539-04-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl terephthalate*

Cat. No.: *B044596*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Diphenyl terephthalate (DPT), with the CAS registry number 1539-04-4, is a high-purity organic compound that serves as a critical monomer and building block in advanced materials research.^[1] Its rigid terephthalate core and aromatic end groups make it a valuable candidate for studying crystal engineering, supramolecular assembly, and the creation of novel materials with tailored mechanical and thermal characteristics.^[1] This technical guide provides a comprehensive overview of its properties, synthesis, purification, and key applications, with a focus on experimental details and data presentation.

Core Properties and Specifications

Diphenyl terephthalate is a white to light yellow crystalline solid.^{[2][3]} It is characterized by its high thermal stability and chemical resistance, which are critical for its applications in polymer science.^[4]

Property	Value	Reference(s)
CAS Number	1539-04-4	[5][6]
Molecular Formula	C ₂₀ H ₁₄ O ₄	[4][5][7]
Molecular Weight	318.32 g/mol	[4][7][8]
IUPAC Name	diphenyl benzene-1,4-dicarboxylate	[1]
Synonyms	Terephthalic acid diphenyl ester, Diphenyl 1,4-benzenedicarboxylate	[2][3]
Appearance	White to light yellow powder/crystal	[2][3]
Melting Point	196 - 199 °C	[4][9]
Boiling Point	496.6 °C at 760 mmHg	[4]
Density	1.242 g/cm ³	[4]
Purity	>98.0% (GC)	[2][3]
Storage Temperature	Room temperature	

Synthesis of Diphenyl Terephthalate

A prevalent and efficient method for synthesizing **diphenyl terephthalate** is through the direct esterification of terephthalic acid with diphenyl carbonate.[1] This process is often catalyzed by stannous oxide (SnO) and is favored for its high yield (85-90%) and relatively short reaction times (0.5 to 2.5 hours) compared to transesterification methods.[1][10]

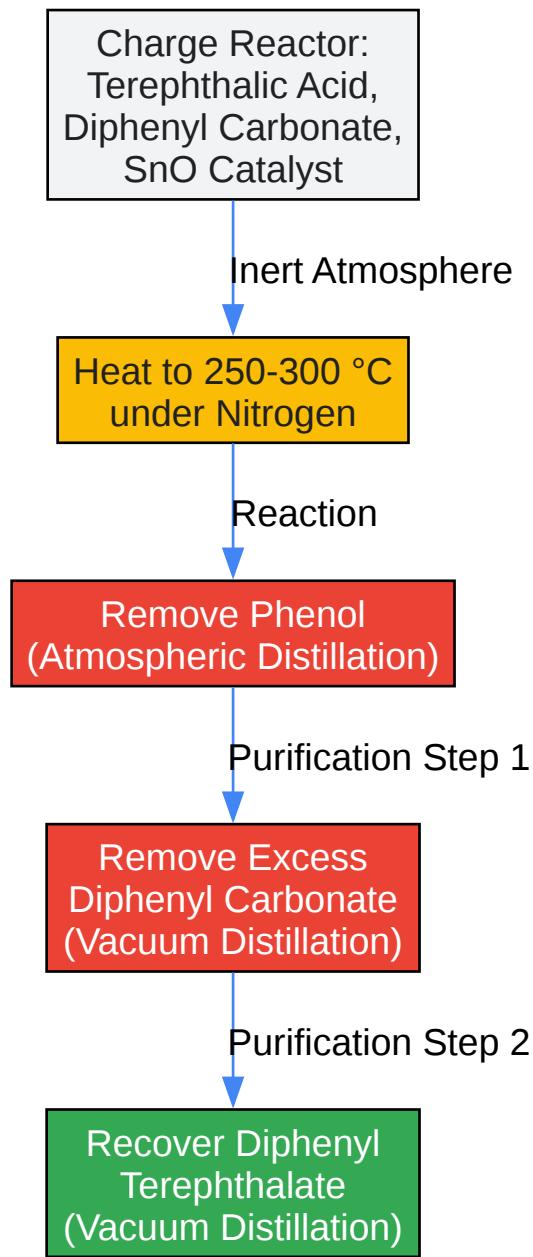
Experimental Protocol: Direct Esterification

This protocol is based on a patented method for preparing **diphenyl terephthalate**.[10]

Materials:

- Terephthalic acid

- Diphenyl carbonate
- Stannous oxide (SnO) catalyst
- Nitrogen gas
- Activated carbon (optional, for color purification)[1][11]


Equipment:

- Reaction vessel equipped with a stirrer, heating mantle, nitrogen inlet, and a distillation setup.
- Vacuum distillation apparatus.

Procedure:

- **Charging the Reactor:** In the reaction vessel, combine terephthalic acid and diphenyl carbonate. An excess of diphenyl carbonate is used, with a molar ratio of diphenyl carbonate to terephthalic acid typically ranging from 3:1 to 6:1.[1][10]
- **Catalyst Addition:** Add stannous oxide (SnO) as a catalyst, in a concentration of 0.25 to 0.50 mole percent based on the amount of terephthalic acid.[10]
- **Inert Atmosphere:** Sparge the mixture with nitrogen gas to create an inert atmosphere.[10]
- **Heating and Reaction:** Heat the mixture to a temperature between 250°C and 300°C for a period of 30 minutes to 2.5 hours.[1][10] During this time, the phenol byproduct is formed and should be continuously removed by distillation at atmospheric pressure to drive the reaction to completion.[1][10]
- **Removal of Excess Reactant:** After the reaction is complete, apply a vacuum to the system. Any excess diphenyl carbonate is removed by vacuum distillation, typically at 1 mm Hg pressure and a temperature of 140°C to 180°C.[10]
- **Product Recovery:** The final product, **diphenyl terephthalate**, is then recovered by distillation at 1 mm Hg pressure and a temperature of 250°C to 270°C.[10]

Synthesis Workflow of Diphenyl Terephthalate

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow of **Diphenyl Terephthalate**.

Purification Techniques

Achieving high purity and a colorless final product is crucial for the applications of **diphenyl terephthalate**.^[1]

Activated Carbon Treatment

Activated carbon is an effective adsorbent for removing color-imparting impurities.^[1] Typically, 1-5% by weight of activated carbon is added during the initial heating phase of the synthesis to pre-adsorb these impurities before the catalyst is introduced.^{[1][11]}

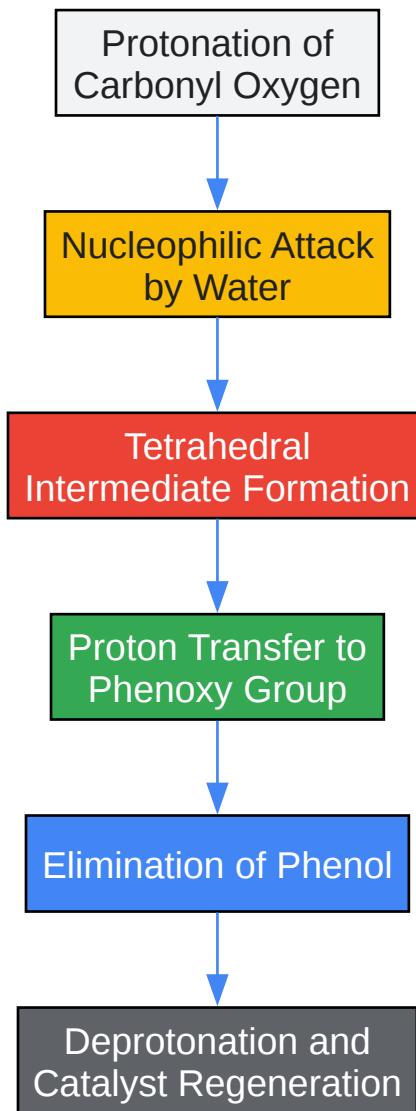
Recrystallization

Recrystallization from a suitable solvent is another common purification method. Aromatic hydrocarbons such as xylene are often used.^{[11][12]}

Experimental Protocol: Recrystallization from Xylene

- Dissolution: Dissolve the crude **diphenyl terephthalate** in a sufficient amount of hot xylene to form a saturated solution.^[12]
- Hot Filtration: If solid impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the solution to cool slowly to room temperature, which will induce the crystallization of pure **diphenyl terephthalate**.
- Isolation: Collect the crystals by filtration.
- Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Chemical Reactivity: Acid-Catalyzed Hydrolysis


Diphenyl terephthalate can undergo hydrolysis, particularly under acidic conditions, to yield terephthalic acid and phenol.^[1] This reaction is a reversible process.^[1]

The mechanism involves the following steps:

- Protonation: The carbonyl oxygen of an ester group is protonated by an acid catalyst.^[1]
- Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon.^[1]
- Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.^[1]

- Proton Transfer: A proton is transferred to the phenoxy leaving group.[1]
- Elimination: The intermediate collapses, eliminating a molecule of phenol.[1]
- Deprotonation: The catalyst is regenerated, yielding the carboxylic acid.[1]

Acid-Catalyzed Hydrolysis of Diphenyl Terephthalate

[Click to download full resolution via product page](#)

Caption: Acid-Catalyzed Hydrolysis of **Diphenyl Terephthalate**.

Applications in Research and Development

Diphenyl terephthalate is a key precursor in the synthesis of various polymers and advanced materials.

- **Polymer Synthesis:** It is a vital monomer for producing polyesters, such as polyethylene terephthalate (PET) and its aromatic analogues.[\[1\]](#) Its use allows for the investigation of polymerization kinetics and catalyst efficiency.[\[1\]](#)
- **Specialty Plastics and Liquid Crystalline Polymers:** DPT is employed in the development of high-performance plastics and liquid crystalline polymers.[\[1\]](#)
- **Drug Delivery:** Terephthalate-based polyesters have been utilized to create nanocapsules for the controlled delivery of therapeutic agents.[\[1\]](#) The stability and biocompatibility of polymers derived from DPT make them suitable candidates for such applications.[\[1\]](#)

Analytical Techniques

Several analytical methods are employed to characterize **diphenyl terephthalate** and ensure its purity.

Technique	Purpose
Gas Chromatography (GC)	To determine the purity of the synthesized compound. [2] [13]
High-Performance Liquid Chromatography (HPLC)	For the analysis of isomeric mixtures and as a complementary method to GC. [13]
Infrared (IR) Spectroscopy	To confirm the presence of characteristic functional groups. [8]
Mass Spectrometry (MS)	To determine the molecular weight and fragmentation pattern. [6]
Nuclear Magnetic Resonance (NMR) Spectroscopy	To elucidate the chemical structure.

Safety and Handling

Diphenyl terephthalate is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[14]

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[9]
- Ventilation: Ensure adequate ventilation when handling the compound to avoid dust formation and inhalation.[9]
- First Aid:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes.[9]
 - Skin: Wash off immediately with plenty of water.[9]
 - Inhalation: Move to fresh air.[9]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards.[9]
- Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[14][15]

This technical guide provides a foundational understanding of **diphenyl terephthalate** for professionals in research and development. The detailed protocols and compiled data serve as a valuable resource for its synthesis, purification, and application in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diphenyl Terephthalate | High Purity | For Research Use [benchchem.com]

- 2. Diphenyl Terephthalate | 1539-04-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Diphenyl Terephthalate | 1539-04-4 | TCI AMERICA [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Diphenyl terephthalate [webbook.nist.gov]
- 6. Diphenyl terephthalate [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. Diphenyl terephthalate | C20H14O4 | CID 73757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. EP0044509B1 - Process for preparing diphenyl isophthalate and diphenyl terephthalate - Google Patents [patents.google.com]
- 11. US3705186A - Process for the preparation of diphenyl terephthalate - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Diphenyl Phthalate-3,4,5,6-d4 | 1398065-61-6 | Benchchem [benchchem.com]
- 14. capotchem.cn [capotchem.cn]
- 15. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diphenyl Terephthalate (CAS No. 1539-04-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044596#diphenyl-terephthalate-cas-number-1539-04-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com